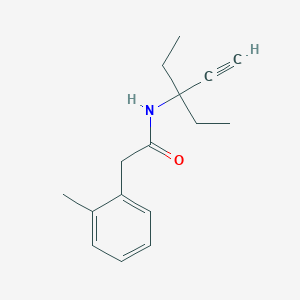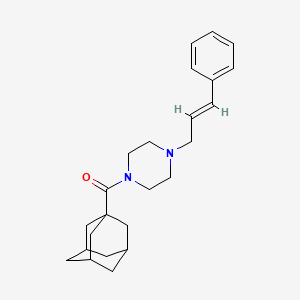![molecular formula C16H20FN3O2 B5361010 1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5361010.png)
1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine involves its interaction with various molecular targets in the body. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to modulate the levels of neurotransmitters in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects in the body. It has been shown to induce apoptosis in cancer cells, increase the levels of neurotransmitters in the brain, and improve cognitive function in Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine in lab experiments is its potential therapeutic applications in various diseases. However, one limitation is the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of 1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine. One direction is to study its potential use in combination with other drugs for enhanced therapeutic effects. Another direction is to investigate its potential use in other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects in order to develop safe and effective therapeutic options.
In conclusion, this compound is a synthetic compound that has potential therapeutic applications in various diseases. Its mechanism of action involves its interaction with various molecular targets in the body, and it has been shown to have various biochemical and physiological effects. While there are advantages to using this compound in lab experiments, further studies are needed to fully understand its potential side effects and develop safe and effective therapeutic options.
Méthodes De Synthèse
The synthesis of 1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine involves the reaction of 2-fluoro-5-methoxybenzaldehyde with 5-methyl-1,3-oxazole-4-carboxylic acid hydrazide in the presence of a coupling agent. The resulting intermediate is then reacted with piperazine and purified to obtain the final product.
Applications De Recherche Scientifique
1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and depression. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease, it has been studied as a potential treatment for cognitive impairment. In depression, it has been shown to have antidepressant effects by increasing the levels of serotonin and norepinephrine in the brain.
Propriétés
IUPAC Name |
2-(2-fluoro-5-methoxyphenyl)-5-methyl-4-(piperazin-1-ylmethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2/c1-11-15(10-20-7-5-18-6-8-20)19-16(22-11)13-9-12(21-2)3-4-14(13)17/h3-4,9,18H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSQKKDKVKVBBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=CC(=C2)OC)F)CN3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-4-fluoro-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B5360944.png)


![N''-{4-[(4-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide](/img/structure/B5360963.png)

![3-[1-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2,5-dichlorophenyl)acrylamide](/img/structure/B5360979.png)
![N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5360983.png)
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5360994.png)
![6-(2-hydroxyethyl)-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5360995.png)

amine hydrochloride](/img/structure/B5361008.png)


![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-(pyridin-2-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5361035.png)